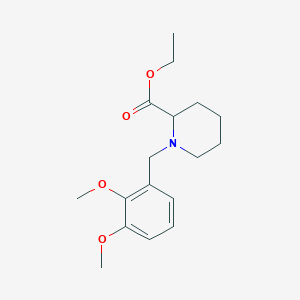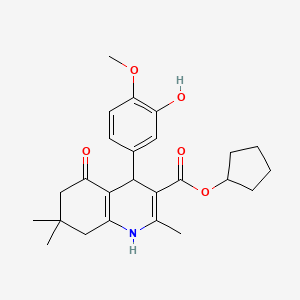![molecular formula C16H24N2O4S B4928117 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential therapeutic applications in cancer treatment, as it inhibits the uptake of lactate by cancer cells, thereby limiting their energy supply and growth.
Mechanism of Action
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide works by inhibiting the function of MCT1, which is overexpressed in many cancer cells and plays a crucial role in their survival and growth. By blocking the uptake of lactate, this compound limits the energy supply of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the metabolism of cancer cells, leading to a decrease in lactate production and an increase in glucose consumption. These effects are thought to be due to the inhibition of MCT1 by this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide is its specificity for MCT1, which makes it a useful tool for studying the role of lactate transport in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and treatment schedule.
Future Directions
Future research on N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide could focus on several areas, including its potential use in combination with other cancer therapies, its effects on the tumor microenvironment, and the development of more potent and selective MCT1 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to determine its optimal use in cancer treatment.
Synthesis Methods
The synthesis of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 1-azepanamine to form 2-methoxy-N-(1-azepanyl)benzamide. This compound is then reacted with sulfonyl chloride to form this compound.
Scientific Research Applications
N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer.
properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-16(19)17-14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNHPKMGOTOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)